![molecular formula C10H18ClNS B2808725 N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride CAS No. 1158585-38-6](/img/structure/B2808725.png)
N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride” is a chemical compound with the CAS Number: 1048664-69-2 . It has a molecular weight of 220.79 .
Physical And Chemical Properties Analysis
“N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 220.79 . The compound is stored at temperatures between 28 C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- N-substituted-acyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives, related to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, have been designed and synthesized for potential medicinal applications. These derivatives were characterized using techniques such as 1H NMR, IR, and MS, emphasizing the importance of chemical synthesis in developing novel compounds (Z. Jing, 2010).
Antifungal Applications
- Compounds like butenafine hydrochloride, structurally similar to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, have demonstrated excellent antifungal efficacy against dermatophytosis in animal models, indicating potential therapeutic applications for related compounds in treating fungal infections (T. Arika et al., 1990).
Neuroprotective Properties
- Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine, structurally related to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, have been investigated for their neuroprotective properties, especially in models of ischemia-induced neurodegeneration, suggesting the potential use of such compounds in treating neurological disorders (L. Martin et al., 1994).
Potential in Facilitating Psychotherapy
- Studies have suggested that N-methyl derivatives of compounds like 1-(1,3-benzodioxol-5-yl)-2-butanamine could represent a new pharmacologic class called entactogens, potentially useful in psychotherapy. This indicates a new direction for therapeutic applications of related chemical structures (D. Nichols et al., 1986).
Ca(2+) Channel Blocker Applications
- Novel Ca(2+) channel blockers like LY042826, structurally similar to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, have shown promising results in protecting against ischemia-induced brain injury, highlighting the potential of related compounds in treating cerebral ischemia (C. Hicks et al., 2000).
Pharmacological Activity of Benzothiophen Derivatives
- Studies on 2-(5-substituted 3-benzo[b]thienyl)ethylamines, related to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, have contributed to understanding the pharmacological activity of benzothiophen derivatives, useful in drug development (N. Chapman et al., 1969).
Potential Adenosine Agonist
- Research on compounds like (R)-(3-chloro-2-thienyl)-2-butylamine, related to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, has led to the development of potent adenosine agonists with high affinity for the adenosine A1 receptor, illustrating the relevance in cardiovascular and neurological therapies (C. Fink et al., 1992).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS.ClH/c1-4-9(3)11-7-10-8(2)5-6-12-10;/h5-6,9,11H,4,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUERUCBOUKRXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CS1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

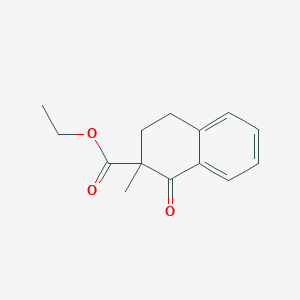
![6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2808644.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808645.png)
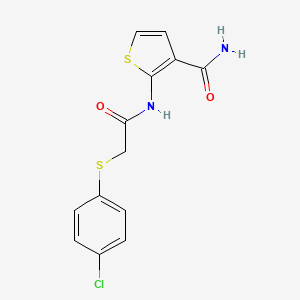
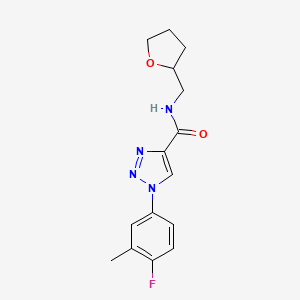
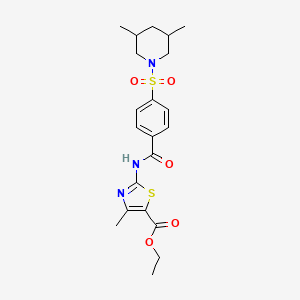
![(3Z)-5-bromo-1-ethyl-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2808649.png)

![ethyl (E)-3-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]prop-2-enoate](/img/structure/B2808655.png)
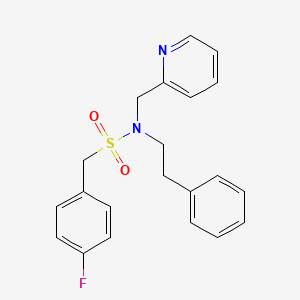
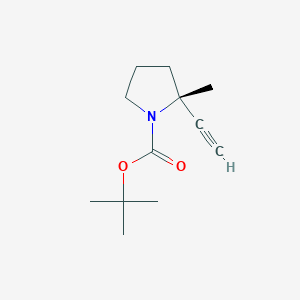
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2808662.png)
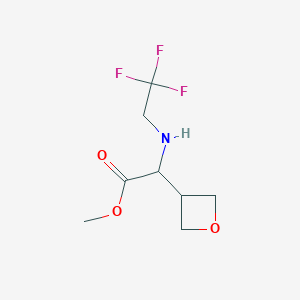
![(Z)-8-(3-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2808665.png)